molecular formula C18H17ClN2O4S B11421180 N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11421180
M. Wt: 392.9 g/mol
InChI Key: YTSAYHGUKVIKPQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzothiazepine ring, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminobenzenethiol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable base to facilitate the substitution.

    Acetamide Formation: The final step involves the acylation of the benzothiazepine derivative with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide: is similar to other benzothiazepine derivatives, such as diltiazem and clentiazem, which are known for their cardiovascular effects.

    Benzothiazepines: These compounds share a common benzothiazepine ring structure but differ in their substituents, leading to variations in their biological activities.

Uniqueness

    Structural Features: The presence of the chlorophenyl group and the acetamide moiety distinguishes N-(4-chlorophenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide from other benzothiazepines, potentially contributing to its unique biological properties.

    Biological Activity: Its specific interactions with molecular targets and pathways may result in distinct therapeutic effects compared to other similar compounds.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C18H17ClN2O4S/c1-12-10-18(23)21(15-4-2-3-5-16(15)26(12,24)25)11-17(22)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI Key

YTSAYHGUKVIKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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